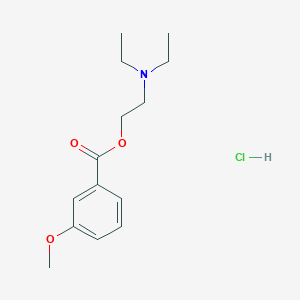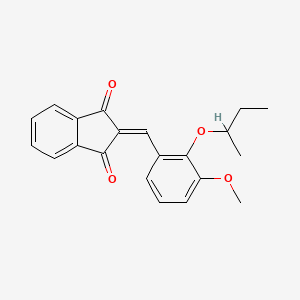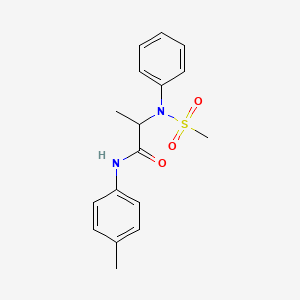![molecular formula C27H37N3O7 B3972180 1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3972180.png)
1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate
Overview
Description
1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate, commonly known as DPPE, is a chemical compound that has been widely used in scientific research. DPPE belongs to the class of piperazine derivatives and has been used as a pharmacological tool to study various biological processes.
Mechanism of Action
DPPE acts as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. Activation of the 5-HT1A receptor has been linked to anxiolytic and antidepressant effects. DPPE also acts as an antagonist at the 5-HT2A receptor, which is another subtype of the serotonin receptor. Antagonism of the 5-HT2A receptor has been linked to antipsychotic effects.
Biochemical and Physiological Effects
DPPE has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and memory. DPPE has been found to increase the levels of serotonin in the brain, which may be responsible for its effects on mood and cognition.
Advantages and Limitations for Lab Experiments
DPPE has several advantages for lab experiments. It is a selective serotonin receptor agonist, which means it can be used to study the role of serotonin in various biological processes. DPPE is also relatively stable and has a long shelf life. However, DPPE has some limitations. It has poor solubility in water, which can make it difficult to administer in experiments. DPPE is also relatively expensive compared to other pharmacological tools.
Future Directions
There are several future directions for the use of DPPE in scientific research. One direction is to study the role of serotonin in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DPPE may be useful in developing new treatments for these diseases. Another direction is to study the effects of DPPE on the gut-brain axis, which is the bidirectional communication between the gut microbiota and the central nervous system. DPPE may have potential therapeutic effects on gut-related disorders such as irritable bowel syndrome. Finally, DPPE may be useful in developing new treatments for drug addiction and withdrawal. DPPE has been shown to reduce drug-seeking behavior in animal models of addiction.
Conclusion
DPPE is a pharmacological tool that has been widely used in scientific research. Its selective agonist activity at the 5-HT1A receptor has made it a useful tool for studying the role of serotonin in various biological processes. DPPE has anxiolytic and antidepressant effects and has been shown to improve cognitive function and memory. DPPE has several advantages for lab experiments but also has some limitations. There are several future directions for the use of DPPE in scientific research, including the study of neurodegenerative diseases, the gut-brain axis, and drug addiction.
Scientific Research Applications
DPPE has been used in scientific research as a selective serotonin receptor agonist, which means it activates specific serotonin receptors in the body. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. DPPE has been used to study the role of serotonin in various biological processes, including learning and memory, anxiety, and depression.
properties
IUPAC Name |
1-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O3.C2H2O4/c1-29-22-9-8-20(25(18-22)31-3)19-26-12-10-21(11-13-26)27-14-16-28(17-15-27)23-6-4-5-7-24(23)30-2;3-1(4)2(5)6/h4-9,18,21H,10-17,19H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJKKALQXCARKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}pyridine oxalate](/img/structure/B3972099.png)
![2-{4-[1-(2-bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3972104.png)
![N-(2-furylmethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3972110.png)


![1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3972139.png)
![1-[1-(2-ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3972143.png)
![1-(2-fluorophenyl)-4-[1-(3-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972149.png)

![2-[1-benzyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3972163.png)



![N~1~-[4-bromo-2-(2-chlorobenzoyl)phenyl]glycinamide hydrobromide](/img/structure/B3972211.png)